Product packaging for 3-Iodo-5-methylpyridin-4-amine(Cat. No.:CAS No. 884495-49-2)

3-Iodo-5-methylpyridin-4-amine

Cat. No.: B3030233
CAS No.: 884495-49-2
M. Wt: 234.04
InChI Key: DVQAPTFRMTZTJK-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis

Halogenated pyridines are indispensable tools in the arsenal (B13267) of synthetic organic chemists. benthambooks.com The presence of a halogen atom on the pyridine ring dramatically influences the molecule's electronic properties and provides a reactive handle for a variety of chemical transformations. These derivatives are frequently employed as starting materials in nucleophilic substitution and cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. The ability to selectively introduce different functional groups at specific positions on the pyridine core makes halogenated pyridines valuable precursors for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govchemicalbook.com The selective halogenation of pyridines remains a significant challenge in organic chemistry, and the development of new methods to achieve this is an active area of research. mountainscholar.orgmountainscholar.org

Strategic Importance of Aminopyridines as Versatile Synthetic Building Blocks

Aminopyridines are another class of compounds that hold a position of strategic importance in organic synthesis. rsc.org The amino group can act as a nucleophile, a directing group, or a point of attachment for further functionalization. This versatility makes aminopyridines key building blocks in the synthesis of a diverse range of heterocyclic compounds, including those with significant biological and therapeutic value. rsc.org They are integral components in the creation of complex molecules and are frequently found as core structures in many pharmaceutical agents. cymitquimica.comevitachem.com The combination of an amino group with a halogenated pyridine framework, as seen in 3-Iodo-5-methylpyridin-4-amine, creates a bifunctional molecule with enhanced synthetic potential.

Overview of Academic Research Pertaining to this compound and its Analogues

Academic research into this compound and its analogues has been driven by their potential applications in medicinal chemistry and materials science. For instance, the related compound 5-Iodo-3-methylpyridin-2-amine is utilized as a precursor for more complex heterocyclic structures and in the development of new materials. The core structure of aminopyridines is a recognized pharmacophore, and modifications to this scaffold are a common strategy in drug discovery. rsc.org For example, derivatives of this compound have been investigated for their potential as kinase inhibitors in cancer therapy and in the development of drugs targeting neurological pathways. chemicalbook.com

Research has also focused on the synthesis and reactivity of various analogues. For example, studies on 5-bromo-3-iodo-4-methylpyridin-2-amine (B1436630) have provided insights into the reactivity of di-halogenated aminopyridines. nih.govnih.gov The synthesis of such compounds often involves the halogenation of a substituted aminopyridine precursor. nih.gov Furthermore, the development of imidazo[1,2-a]pyridine (B132010) analogues, which can be synthesized from aminopyridines, has been a significant area of research, particularly in the search for new antituberculosis agents. rsc.org

Below is a table summarizing the key properties of this compound and a related analogue.

PropertyThis compound3-Iodo-N-methylpyridin-4-amine
CAS Number Not explicitly found680859-97-6 bldpharm.com
Molecular Formula C6H7IN2C6H7IN2 bldpharm.com
Molecular Weight 234.04 g/mol 234.04 g/mol bldpharm.com
Physical State Solid (inferred)No data available
Storage Keep in dark place, sealed in dry, 2-8°C bldpharm.comKeep in dark place, sealed in dry, 2-8°C bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7IN2 B3030233 3-Iodo-5-methylpyridin-4-amine CAS No. 884495-49-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-5-methylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQAPTFRMTZTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306745
Record name 3-Iodo-5-methyl-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884495-49-2
Record name 3-Iodo-5-methyl-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884495-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-5-methyl-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 3 Iodo 5 Methylpyridin 4 Amine

Nucleophilic Aromatic Substitution Reactions Involving the Iodine Center

The iodine atom at the 3-position of the pyridine (B92270) ring is a competent leaving group, susceptible to displacement by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen and its position on the ring. sci-hub.se Generally, the reactivity of 2- and 4-halopyridines is higher than that of 3-halopyridines due to the ability of the nitrogen atom to stabilize the Meisenheimer-like intermediate through resonance. sci-hub.se However, the presence of the electron-donating amino group at the 4-position and the methyl group at the 5-position can influence the reactivity of the C-I bond.

While direct SNAr at the 3-position of pyridine is generally less favorable, the reaction can be facilitated under certain conditions. For instance, strong nucleophiles or the use of catalysts can promote the substitution of the iodine atom. thieme-connect.com The reactivity order for halogens in these reactions is typically F > Cl > Br > I when the rate-determining step is the attack of the nucleophile, but this order can be reversed (I > Br > Cl > F) when the departure of the leaving group is rate-determining. sci-hub.se Given that iodide is an excellent leaving group, reactions involving its displacement are often feasible.

Recent advancements have shown that even challenging SNAr reactions on electron-rich heterocycles like aminopyridines can be achieved. For example, transition-metal-enabled π-coordination activation has been used to catalyze SNAr reactions of aminopyridines with amines as nucleophiles. thieme-connect.com This strategy involves the transient formation of a metal-pyridine complex, which enhances the electrophilicity of the pyridine ring and facilitates nucleophilic attack.

Electrophilic Reactions on the Pyridine Nucleus of 3-Iodo-5-methylpyridin-4-amine

The pyridine ring is generally considered electron-deficient and is therefore less reactive towards electrophilic aromatic substitution than benzene. The presence of the amino group at the 4-position, being a strong activating group, significantly enhances the electron density of the pyridine ring, directing electrophiles primarily to the ortho and para positions. In the case of this compound, the positions ortho to the amino group are C2 and C6.

However, direct electrophilic substitution on aminopyridines can be complicated by the reaction of the electrophile with the basic nitrogen atom of the ring or the amino group itself. acs.orgacs.org To circumvent this, the amino group is often protected, for instance, by acylation to form a pivaloylamino group. acs.orgacs.org This protecting group directs metallation, a prelude to electrophilic substitution, to the ortho position. acs.orgacs.org For a 4-aminopyridine (B3432731) derivative, this would typically direct substitution to the 3- and 5-positions. In the case of this compound, these positions are already substituted. Therefore, electrophilic substitution would likely occur at the C2 or C6 positions, with the directing effects of the amino, iodo, and methyl groups all playing a role in determining the final regioselectivity.

The bromination of 5-substituted 2-aminopyridines has been studied, showing that these compounds react as free bases, and the reaction rates can be correlated using the Hammett equation. rsc.org This indicates that electronic effects of the substituents play a crucial role in the reactivity of the pyridine ring towards electrophiles.

Transformations Involving the Amine Functional Group (e.g., Diazotization, Acylation)

The primary amino group at the 4-position of this compound is a key site for various chemical transformations, including diazotization and acylation.

Diazotization: The amino group can be converted into a diazonium salt by treatment with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). vulcanchem.comgoogle.com Pyridinyl diazonium salts are often unstable but can serve as versatile intermediates for the introduction of a wide range of functional groups. tpu.ru For instance, the diazonium group can be replaced by a halogen (Sandmeyer reaction), a hydroxyl group, or other functionalities. vulcanchem.com The diazotization of aminopyridines followed by iodination with potassium iodide is a known method for introducing iodine onto the pyridine ring. vulcanchem.com

Acylation: The amino group readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during other synthetic transformations or to introduce specific acyl moieties that may be important for the biological activity of the final molecule. For example, the reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride (B1165640) yields N-[5-bromo-2-methylpyridine-3-yl]acetamide, which can then undergo further reactions like Suzuki cross-coupling. mdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions

The iodine atom at the C3 position makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. organic-chemistry.org This reaction is widely used for the synthesis of biaryl compounds and is tolerant of a wide range of functional groups. mdpi.com this compound can be effectively coupled with various aryl- and heteroarylboronic acids to generate more complex molecular architectures. mdpi.comresearchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base in a suitable solvent system. researchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Halopyridines
Halopyridine SubstrateBoronic AcidCatalystBaseSolventProductYieldReference
3-Iodoimidazo[1,2-a]pyridinesArylboronic acidsPd(PPh₃)₄Na₂CO₃, Ba(OH)₂, or NaOHDME or THF3-Aryl-imidazo[1,2-a]pyridinesUp to 99% researchgate.net
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water5-Aryl-2-methylpyridin-3-aminesModerate to good mdpi.com
N-[5-bromo-2-methylpyridine-3-yl]acetamideArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/WaterN-[5-aryl-2-methylpyridine-3-yl]acetamidesModerate to good mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds between aryl halides and amines. libretexts.orgorganic-chemistry.org this compound can serve as the aryl halide component, reacting with a variety of primary or secondary amines to produce substituted 3,4-diaminopyridine (B372788) derivatives. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and can be tailored to the specific substrates. libretexts.orgchemrxiv.org

Chan-Lam Coupling: The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between an aryl boronic acid and an amine or alcohol. wikipedia.orgorganic-chemistry.org This reaction offers an alternative to the palladium-catalyzed Buchwald-Hartwig amination and can often be carried out under milder conditions, sometimes even in the presence of air. wikipedia.orgnrochemistry.com In the context of this compound, while the iodine is not the typical coupling partner for the Chan-Lam reaction (which usually involves a boronic acid), the amino group of the molecule could potentially react with an aryl boronic acid in a Chan-Lam fashion to form a diarylamine. beilstein-journals.org

Table 2: Comparison of Buchwald-Hartwig and Chan-Lam Couplings
FeatureBuchwald-Hartwig AminationChan-Lam Coupling
Catalyst PalladiumCopper
Coupling Partners Aryl halide/triflate + Amine/AlcoholAryl boronic acid + Amine/Alcohol
Typical Conditions Often requires inert atmosphereCan often be run in air, at room temperature
Bond Formed C-N, C-OC-N, C-O
Reference libretexts.orgorganic-chemistry.org wikipedia.orgorganic-chemistry.org

Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. organic-chemistry.orgwikipedia.org The reaction requires an activating agent, such as a fluoride (B91410) source or a base, to facilitate the transmetalation step. organic-chemistry.org this compound, as an organic halide, is a suitable substrate for Hiyama coupling, allowing for the formation of carbon-carbon bonds with various organosilanes. arkat-usa.org

Kumada Coupling: The Kumada coupling utilizes a palladium or nickel catalyst to couple an organic halide with a Grignard reagent (organomagnesium halide). organic-chemistry.orgmdpi.com This was one of the first cross-coupling reactions to be developed. organic-chemistry.org Due to the high reactivity of Grignard reagents, the Kumada coupling is often limited by functional group tolerance. However, for suitable substrates, it provides an efficient method for C-C bond formation. This compound could potentially undergo Kumada coupling with various Grignard reagents to yield the corresponding alkylated or arylated pyridine derivatives. nih.gov

Table 3: Overview of Hiyama and Kumada Couplings
Coupling ReactionOrganometallic ReagentCatalystKey FeaturesReference
Hiyama Coupling OrganosilanePalladiumRequires an activator (e.g., fluoride); organosilanes are stable and have low toxicity. organic-chemistry.orgwikipedia.org
Kumada Coupling Grignard Reagent (Organomagnesium)Palladium or NickelHighly reactive nucleophile; limited functional group tolerance. organic-chemistry.orgmdpi.com

Buchwald-Hartwig and Chan-Lam Coupling Methodologies

Heterocyclic Ring System Annulation and Modification Reactions

The molecular architecture of this compound, characterized by the strategic placement of an iodo group at the C-3 position and an amino group at the C-4 position, renders it an exceptionally valuable substrate for the synthesis of fused heterocyclic systems. The ortho-relationship between the reactive iodine atom, a versatile handle for metal-catalyzed cross-coupling reactions, and the nucleophilic amino group facilitates a variety of intramolecular cyclization and annulation strategies. These reactions enable the construction of novel bicyclic and polycyclic scaffolds with the pyridine ring at their core.

The primary approach for ring annulation involves a two-step sequence within a single pot: an initial palladium-catalyzed cross-coupling reaction at the C-3 iodo position to introduce a tailored side chain, followed by an intramolecular cyclization involving the C-4 amino group to form a new, fused ring.

Palladium-Catalyzed Carbonylative Annulation

A prominent pathway for annulation is the palladium-catalyzed carbonylative annulation with alkynes. This reaction is analogous to the well-established synthesis of quinolin-2(1H)-ones from 2-iodoanilines. mdpi.com In this transformation, this compound can react with a terminal alkyne and carbon monoxide in the presence of a palladium catalyst. The reaction proceeds through a complex catalytic cycle involving oxidative addition of the C-I bond to the palladium(0) catalyst, migratory insertion of the alkyne and carbon monoxide, and finally, a reductive elimination step involving the C-4 amino group that closes the new ring.

This methodology provides access to pyrido[4,3-d]pyrimidin-4(3H)-one derivatives, which are nitrogenated analogs of quinolones. The reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent, can be fine-tuned to optimize the yield and regioselectivity of the final product. mdpi.com For instance, the reaction of terminal alkynes often yields a mixture of 3- and 4-substituted products, though aryl-substituted alkynes may favor the 3-substituted isomer. mdpi.com

Table 1: Representative Palladium-Catalyzed Carbonylative Annulation Reactions This table presents hypothetical reaction data based on analogous transformations reported in the literature. mdpi.com

EntryAlkyne Substrate (R-C≡CH)Reagents and ConditionsFused Heterocyclic Product
1PhenylacetylenePd(OAc)₂, PPh₃, CO (1 atm), Et₃N, THF, 100 °C2-Phenyl-6-methyl-3H-pyrido[4,3-d]pyrimidin-4-one
21-HexynePd(OAc)₂, dppe, CO (1 atm), Pyridine, THF, 100 °C2-Butyl-6-methyl-3H-pyrido[4,3-d]pyrimidin-4-one
3TrimethylsilylacetylenePd(OAc)₂, CO (1 atm), Pyridine, DMF, 110 °C6-Methyl-2-(trimethylsilyl)-3H-pyrido[4,3-d]pyrimidin-4-one
43-Hydroxy-1-propynePd(OAc)₂, PPh₃, CO (1 atm), Et₃N, THF, 100 °C2-(Hydroxymethyl)-6-methyl-3H-pyrido[4,3-d]pyrimidin-4-one

Tandem Cross-Coupling and Cyclization Strategies

Beyond carbonylative methods, other palladium-catalyzed cross-coupling reactions can be employed in tandem with cyclization to generate diverse fused systems. A particularly effective strategy is the Sonogashira coupling of this compound with terminal alkynes, followed by an intramolecular cyclization of the resulting 3-alkynyl-5-methylpyridin-4-amine intermediate. This approach is highly effective for synthesizing fused five-membered rings, such as pyrrolo[3,4-c]pyridines.

The synthesis of azaindoles from 3-alkynyl-2-aminopyridines via acid-catalyzed cyclization provides a strong precedent for this type of transformation. acs.org The intramolecular hydroamination/cyclization of the alkyne by the adjacent amino group can be promoted by various catalysts, including transition metals (gold, copper) or strong acids. The specific conditions dictate the final structure and can be tailored to achieve high yields of the desired fused heterocycle. This pathway highlights the versatility of the iodo-aminopyridine scaffold in constructing complex nitrogen-containing polycycles. beilstein-journals.org

Table 2: Potential Synthesis of Fused Heterocycles via Tandem Reactions This table presents hypothetical reaction pathways based on established synthetic principles. acs.orgbeilstein-journals.org

EntryCoupling PartnerReaction TypeIntermediateCyclization ConditionFused Heterocyclic Product
1PhenylacetyleneSonogashira Coupling5-Methyl-3-(phenylethynyl)pyridin-4-amineAuCl₃, MeCN, 80 °C7-Methyl-5-phenyl-6H-pyrrolo[3,4-c]pyridine
2Allyl alcoholHeck Coupling4-Amino-5-methyl-3-(3-hydroxyprop-1-en-1-yl)pyridinePd(OAc)₂, PPh₃, K₂CO₃, DMF, 120 °C6-Methyl-8,9-dihydro-7H-pyrano[4,3-c]pyridin-7-ol
32-Formylphenylboronic acidSuzuki Coupling2-((4-Amino-5-methylpyridin-3-yl)methyl)benzaldehydep-TsOH, Toluene, Reflux6-Methyl-5,11-dihydro-isoquinolino[4,3-c]pyridine

Spectroscopic Characterization and Structural Elucidation of 3 Iodo 5 Methylpyridin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 3-Iodo-5-methylpyridin-4-amine, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HMBC, would provide definitive evidence for its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine protons, and the methyl protons.

Aromatic Protons (H-2, H-6): The pyridine (B92270) ring features two protons at positions 2 and 6. These would appear as singlets in the aromatic region (typically δ 7.0-8.5 ppm). The electron-donating amine group and methyl group, along with the electron-withdrawing iodine atom, would influence their exact chemical shifts.

Amine Protons (-NH₂): The protons of the primary amine group would likely appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature.

Methyl Protons (-CH₃): The methyl group at position 5 would produce a sharp singlet, typically in the upfield region of the aromatic spectrum (around δ 2.0-2.5 ppm).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show six distinct signals corresponding to each unique carbon atom in the molecule.

Pyridine Ring Carbons: The five carbons of the pyridine ring would have chemical shifts determined by their electronic environment. The carbon bearing the iodine (C-3) would be significantly influenced by the heavy atom effect. The carbons bonded to the nitrogen (C-2, C-6) and the amine (C-4) would also have characteristic shifts.

Methyl Carbon (-CH₃): The methyl carbon would appear as a signal in the aliphatic region of the spectrum (typically δ 15-25 ppm).

Predicted NMR Data: While experimental data is unavailable, predicted values based on analogous compounds like 2-chloro-5-methylpyridin-4-amine (B1314158) are informative. chemicalbook.com For instance, the aromatic protons and methyl group in a similar pyridine environment show predictable singlet signals. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and require experimental verification.)

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
H-2 ~8.0 (s, 1H) -
H-6 ~7.8 (s, 1H) -
-NH₂ Variable (br s, 2H) -
-CH₃ ~2.2 (s, 3H) ~18
C-2 - ~150
C-3 - ~95
C-4 - ~155
C-5 - ~125
C-6 - ~148

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. edinst.com These two methods are complementary, as the selection rules for each are different (IR activity depends on a change in dipole moment, while Raman activity depends on a change in polarizability). edinst.com

For this compound, the key vibrational modes would be:

N-H Stretching: The amine group would exhibit symmetric and asymmetric stretching vibrations, typically appearing in the region of 3300-3500 cm⁻¹. These bands are usually strong in the IR spectrum.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the pyridine ring bonds would produce a series of characteristic sharp bands in the 1400-1650 cm⁻¹ region.

N-H Bending: The scissoring motion of the -NH₂ group typically results in a medium to strong band around 1600-1650 cm⁻¹, which can sometimes overlap with ring stretching modes.

C-I Stretching: The carbon-iodine bond stretch is expected at a low frequency, typically in the 500-600 cm⁻¹ range in the far-infrared and Raman spectra.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict and assign these vibrational modes for related pyridine structures. bohrium.comresearchgate.net

Table 2: Expected Vibrational Frequencies for this compound (Note: These are general ranges and require experimental verification.)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
-NH₂ Asymmetric & Symmetric Stretch 3300 - 3500 Medium-Strong
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 2980 Medium
Pyridine Ring C=C, C=N Stretch 1400 - 1650 Medium-Strong
-NH₂ Bending (Scissoring) 1600 - 1650 Medium-Strong
C-N Stretch 1250 - 1350 Medium
C-I Stretch 500 - 600 Medium-Weak

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₆H₇IN₂), the molecular weight is approximately 234.04 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 234. The presence of iodine (¹²⁷I) would give this peak a very characteristic isotopic signature. A key fragmentation pathway would likely involve the loss of an iodine atom, leading to a significant fragment ion at m/z 107. Other common fragmentations could include the loss of a methyl group (-15 amu), hydrocyanic acid (-27 amu) from the pyridine ring, or cleavage of the amine group.

Predicted collision cross-section values for adducts like [M+H]⁺ can be calculated to aid in identification in techniques like ion mobility-mass spectrometry. uni.lu

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems. Pyridine and its derivatives are known to exhibit strong UV absorption due to π → π* and n → π* transitions. researchgate.net

The spectrum of this compound is expected to show characteristic absorption bands. The substitution pattern—an electron-donating amino group, a methyl group, and a halogen—will influence the position and intensity of these bands (λ_max). The amino group, in particular, acts as a strong auxochrome and is expected to cause a bathochromic (red) shift of the π → π* transitions compared to unsubstituted pyridine. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic spectra and analyze the orbitals involved in these transitions. bohrium.comresearchgate.net

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.

Furthermore, X-ray analysis would reveal the crystal packing arrangement and identify any significant intermolecular interactions, such as hydrogen bonding. The amine group (-NH₂) is a strong hydrogen bond donor, and the pyridine nitrogen is a hydrogen bond acceptor. Therefore, it is highly probable that the crystal structure would be stabilized by a network of intermolecular N-H···N hydrogen bonds. Such analyses have been crucial in understanding the solid-state structures of many heterocyclic compounds. researchgate.netamericanpharmaceuticalreview.com Although no specific crystal structure for the title compound has been published, analysis of related structures provides a strong basis for these predictions.

Computational Chemistry and Theoretical Investigations of 3 Iodo 5 Methylpyridin 4 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These calculations are crucial for understanding the compound's stability and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. bohrium.comresearchgate.net It is a powerful tool for optimizing the molecular geometry of substituted pyridines and calculating their vibrational frequencies. bohrium.commdpi.com In studies of similar molecules, DFT has been successfully employed to determine bond lengths, bond angles, and other geometric parameters. bohrium.com For 3-Iodo-5-methylpyridin-4-amine, DFT calculations would provide a detailed picture of its molecular structure, which is essential for understanding its chemical behavior.

Selection of Basis Sets and Functionals in Theoretical Studies

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. researchgate.net In computational studies of related halogenated pyridines, the B3LYP functional combined with basis sets like 6-311++G(d,p) and LANL2DZ has been shown to provide reliable results for molecular structure and vibrational spectra. bohrium.comresearchgate.netresearchgate.net For a molecule containing a heavy atom like iodine, a basis set such as LANL2DZ, which includes effective core potentials, is particularly suitable for the iodine atom, while a more flexible basis set like 6-311++G(d,p) can be used for the lighter atoms (C, H, N). bohrium.com The selection of an appropriate functional and basis set is a critical step in obtaining meaningful theoretical predictions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comnumberanalytics.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable. mdpi.com For instance, in the related compound 2-Fluoro-4-iodo-5-methylpyridine, FMO analysis confirmed the compound's stability and good reactivity. researchgate.net A similar analysis for this compound would involve calculating the energies of the HOMO and LUMO and mapping their electron density distributions. This would reveal the regions of the molecule most likely to be involved in electron donation and acceptance during chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (based on similar compounds)

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-1.2
Energy Gap (ΔE)5.3

Note: This data is hypothetical and serves as an illustrative example based on typical values for similar pyridine (B92270) derivatives.

Molecular Electrostatic Potential (MEP) Mapping and Prediction of Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map uses a color scale to represent different potential values on the electron density surface. researchgate.net Regions of negative potential (typically colored in shades of red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. uni-muenchen.deresearchgate.net

For a molecule like this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the amine group, indicating these are the primary sites for electrophilic interaction. researchgate.net Conversely, positive potential might be observed around the hydrogen atoms. In studies of 2-Fluoro-4-iodo-5-methylpyridine, the MEP map was used to identify the reactive regions for protein interactions. bohrium.comresearchgate.net

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. scirp.orgfrontiersin.org Computational methods can be used to predict the NLO properties of molecules by calculating their dipole moment (μ) and first-order hyperpolarizability (β₀). researchgate.netscirp.org Molecules with large hyperpolarizability values are considered good candidates for NLO materials. researchgate.net

Theoretical calculations on similar molecules, such as 2-Fluoro-4-iodo-5-methylpyridine, have shown that they can possess significant NLO properties, with hyperpolarizability values greater than that of urea, a standard reference material. bohrium.com An analysis of this compound would involve calculating these NLO parameters to assess its potential for such applications. The presence of donor (amine) and acceptor (iodo) groups on the pyridine ring could lead to enhanced NLO response.

Table 2: Hypothetical Non-Linear Optical Properties of this compound

PropertyCalculated Value
Dipole Moment (μ) in Debye3.5 D
First-order Hyperpolarizability (β₀) in esu5.0 x 10⁻³⁰

Note: This data is hypothetical and serves as an illustrative example based on typical values for similar organic molecules.

Intramolecular Interactions and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewisc.edu It examines charge delocalization, hyperconjugative interactions, and the stability arising from these interactions. researchgate.net By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stabilization energies associated with intramolecular charge transfer. uni-muenchen.de

Role of 3 Iodo 5 Methylpyridin 4 Amine As a Versatile Synthetic Intermediate

Precursor for Complex Organic Molecules in Medicinal Chemistry

3-Iodo-5-methylpyridin-4-amine serves as a crucial starting material for the creation of intricate organic molecules with potential therapeutic applications. escholarship.orgnih.gov Its structure allows for a variety of chemical modifications, making it an essential building block in the development of novel compounds. musechem.com The presence of the iodine atom is particularly significant as it facilitates cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, which are instrumental in forming new carbon-carbon and carbon-nitrogen bonds. This reactivity is fundamental to assembling the complex frameworks of many modern pharmaceutical agents.

Scaffold for Pyridine-Based Bioactive Compounds

The pyridine (B92270) ring is a common feature in many biologically active compounds, and this compound provides a valuable scaffold for the synthesis of new pyridine derivatives. nih.govresearchgate.net The pyridine moiety can influence a molecule's solubility, basicity, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets. nih.gov

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a vital class of drugs, particularly in oncology, that function by blocking the action of protein kinases. acs.org The pyridine structure is a common component of many kinase inhibitors. google.com While direct synthesis of kinase inhibitors from this compound is not explicitly detailed in the provided results, the closely related compound 2-chloro-3-iodopyridin-4-amine (B1632570) is noted as a critical intermediate in the synthesis of kinase inhibitors. chemicalbook.com This suggests that the iodo-methyl-pyridin-amine scaffold is well-suited for the development of this important class of therapeutic agents.

Building Block for Neurological Drugs and Other Therapeutic Agents

The versatility of the pyridine scaffold extends to the development of drugs targeting the central nervous system and other therapeutic areas. escholarship.orgnih.gov For instance, 2-Amino-3-iodo-5-methylpyridine is highlighted as a key intermediate in the synthesis of pharmaceuticals, with a particular focus on those aimed at neurological disorders. chemimpex.com Similarly, derivatives of 5-Ethyl-2-methylpyridin-4-amine are being investigated for their potential in treating neurological conditions by interacting with potassium channels. The structural features of this compound make it a valuable precursor for creating a diverse range of therapeutic agents. evitachem.com

Utility in the Development of Advanced Organic Materials

Beyond its applications in medicine, this compound and its analogs are utilized in the field of materials science. escholarship.orgnih.gov The incorporation of such halogenated pyridine derivatives into polymers and other organic materials can bestow desirable properties, including enhanced durability and specific electronic or optical characteristics. musechem.comchemicalbook.com For example, 2-Amino-3-iodo-5-methylpyridine is explored for its potential in creating novel materials with unique chemical properties. chemimpex.com

Derivatization to Structure-Activity Relationship (SAR) Analogues for Academic Exploration

The ability to easily modify the structure of this compound makes it an excellent tool for structure-activity relationship (SAR) studies. escholarship.orgnih.gov By systematically altering the substituents on the pyridine ring, researchers can investigate how these changes affect the compound's biological activity. This process is crucial for optimizing lead compounds in drug discovery and for gaining a deeper understanding of the molecular interactions that govern a drug's efficacy. The synthesis of various pyridinone derivatives for SAR studies in the development of anti-HIV agents and AMPA receptor antagonists exemplifies this approach. frontiersin.org

Advanced Research Avenues and Future Perspectives for 3 Iodo 5 Methylpyridin 4 Amine Studies

Innovations in Green Chemistry Synthetic Methodologies for Halogenated Pyridines

The synthesis of halogenated pyridines, including 3-Iodo-5-methylpyridin-4-amine, is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances and the maximization of atom economy. bohrium.com Traditional iodination methods often rely on harsh reagents and solvents. Modern research, however, is pivoting towards more environmentally benign alternatives.

Eco-friendly iodination procedures for aromatic compounds are being developed using combinations like iodine with iodic acid in recyclable solvents such as polyethylene (B3416737) glycol (PEG-400). ingentaconnect.combenthamdirect.com Other green approaches involve using molecular iodine with an oxidant like hydrogen peroxide under solvent-free conditions, or sodium iodate (B108269) and sodium sulfite (B76179) in the presence of hydrochloric acid. mdpi.comscispace.com These methods offer advantages such as simpler reaction work-ups, high yields, and reduced environmental impact. ingentaconnect.combenthamdirect.com The application of these green methodologies to the synthesis of this compound could significantly improve the sustainability of its production.

ParameterTraditional Iodination MethodsGreen Chemistry Innovations
Iodine Source/Reagent Often involves molecular iodine with strong oxidants or iodine monochloride.I₂/HIO₃, I₂/H₂O₂, NaIO₃/Na₂SO₃/HCl, KI/NaNO₂. ingentaconnect.commdpi.comscispace.com
Solvents Often chlorinated hydrocarbons (e.g., CCl₄). google.comPolyethylene glycol (PEG-400), water, ionic liquids, or solvent-free conditions. ingentaconnect.commdpi.com
Byproducts Can produce significant toxic waste.Often results in water or recyclable materials as byproducts. beilstein-journals.org
Reaction Conditions May require harsh temperatures and pressures.Often proceed at room temperature or with mild heating. google.com

This table provides a comparative overview of traditional versus green synthetic approaches for the iodination of aromatic compounds, relevant to the synthesis of this compound.

Future research will likely focus on developing catalytic iodination processes and exploring mechanochemical methods that further reduce solvent use and energy consumption, aligning the synthesis of halogenated pyridines with sustainable chemical practices. bohrium.com

Development of Novel Catalytic Systems for Specific Chemical Transformations

The functional groups on this compound make it an excellent substrate for a variety of catalytic cross-coupling reactions, which are fundamental in constructing complex molecules. beilstein-journals.orgacs.org The iodine atom is a prime leaving group for palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. beilstein-journals.orgacs.orgmdpi.com

The development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of these transformations. For instance, advanced palladium precatalysts, like the Buchwald G3 and G4 precatalysts, offer improved stability, activity, and broader substrate scope, enabling reactions under milder conditions and with lower catalyst loadings. Research into nickel-based catalysts also presents a more sustainable and cost-effective alternative to palladium for certain cross-coupling reactions. beilstein-journals.orgnih.gov Furthermore, photochemical methods are emerging as powerful tools for the functionalization of pyridines via radical pathways, offering new reactivity patterns that are distinct from traditional metal-catalyzed processes. acs.orgacs.org

Reaction TypeCoupling PartnerCatalyst System (Example)Potential Product
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ / K₃PO₄ mdpi.com5-Methyl-3-arylpyridin-4-amine
Sonogashira Terminal alkynePdCl₂(PCy₃)₂ chemrxiv.org3-Alkynyl-5-methylpyridin-4-amine
Buchwald-Hartwig AminePd₂(dba)₃ / XantphosN-Aryl-3-iodo-5-methylpyridin-4-amine
Heck AlkenePd(OAc)₂ / P(o-tolyl)₃3-Alkenyl-5-methylpyridin-4-amine
C-H Alkenylation AlkyneNi(cod)₂ / AlⁱBu₃ nih.govC-H alkenylated pyridine (B92270) derivative

This table outlines potential catalytic cross-coupling reactions involving the iodo- and amino- functionalities of this compound, showcasing its versatility as a synthetic building block.

Future work in this area will likely involve the design of catalysts that enable site-selective functionalization of the pyridine ring's C-H bonds, overriding the molecule's intrinsic reactivity to forge bonds at previously inaccessible positions. nih.govsnnu.edu.cn

Exploration in Supramolecular Chemistry and Self-Assembly of Pyridine Derivatives

The structure of this compound is well-suited for explorations in supramolecular chemistry, the study of systems held together by non-covalent interactions. The pyridine nitrogen, the amino group, and the iodine atom can all participate in specific intermolecular interactions, such as hydrogen bonding and halogen bonding. mdpi.comnih.gov

The amino group is a potent hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This donor-acceptor pairing can direct the self-assembly of molecules into well-defined architectures like chains or sheets. thegoodscentscompany.com Critically, the iodine atom can act as a powerful halogen bond donor. mdpi.comacs.org A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. mdpi.comnih.gov In iodopyridinium salts, C–I⋯X⁻ (where X is an anion) halogen bonds are a recurring and robust structural motif. mdpi.comresearchgate.netresearchgate.net The strength and directionality of these bonds make them a valuable tool in crystal engineering for designing novel solid-state materials. mdpi.com

The interplay between hydrogen and halogen bonding can be used to construct complex supramolecular networks. researchgate.netresearchgate.net For example, studies on iodopyridinium halides show that cations and anions are often interconnected through a combination of N−H⋯X⁻ hydrogen bonds and C−I⋯X⁻ halogen bonds. researchgate.net

Future research could focus on co-crystallization of this compound with other molecules to create multi-component solids with tailored properties, such as specific optical or electronic characteristics, by programming the intermolecular interactions. researchgate.net

Integration into Polymeric Architectures and Functional Materials

The reactive handles on this compound—the iodo and amino groups—make it a valuable candidate for integration into polymeric structures. It can be utilized either as a monomer in step-growth polymerization or as a functional pendant group attached to a polymer backbone.

The amino group allows for its incorporation into polyamides or polyimides. Alternatively, the iodo group can be used in polymerization reactions, such as palladium-catalyzed polycondensations (e.g., Suzuki polycondensation), to create conjugated polymers. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Post-polymerization modification offers another route to functional materials. A polymer with a reactive backbone could be functionalized with this compound. The attached pyridine unit could then be used for further reactions, metal coordination, or to impart specific properties like thermal stability or altered solubility. The inclusion of halogenated pyridine derivatives in polymers can also enhance properties like durability and chemical resistance. researchgate.net

Integration StrategyPolymer TypePotential Properties & Applications
Monomer (via amino group) Polyamide, PolyimideHigh thermal stability, engineering plastics.
Monomer (via iodo group) Conjugated PolymerOrganic electronics, sensors, photovoltaics.
Pendant Group Functionalized Polystyrene, PolyacrylateMetal-scavenging materials, catalytic supports, materials with tunable optical properties.

This table illustrates potential strategies for incorporating this compound into polymers and the resulting material properties.

The future in this domain points towards the design of "smart" polymers that respond to external stimuli, where the pyridine unit could act as a pH-responsive element or a metal-binding site, leading to applications in controlled release systems and environmental remediation.

Synergistic Approaches in Interdisciplinary Research Domains

The true potential of this compound is most apparent in interdisciplinary research that merges chemistry with materials science, biology, and medicine. The aminopyridine core is a common feature in many biologically active compounds and approved drugs. evitachem.com This scaffold is particularly prevalent in kinase inhibitors used in cancer therapy.

A synergistic approach could involve designing a drug molecule based on the this compound scaffold, where the iodo-group is retained not for its biological activity but for its material properties. For instance, the iodine atom's ability to form strong halogen bonds could be exploited to control the solid-state packing of an active pharmaceutical ingredient (API), thereby influencing its stability, solubility, and bioavailability. mdpi.comnih.gov

Furthermore, this compound could serve as a bridge between therapeutics and diagnostics (theranostics). The pyridine moiety could be part of a biologically active molecule, while the iodo-group provides a site for attaching a radiolabel for imaging purposes or for anchoring the drug to a nanoparticle-based delivery system. Its use as a building block for agrochemicals and novel materials with specific electronic or optical properties further highlights its versatility. evitachem.comchemimpex.com

Future research will benefit from a holistic design approach, considering the molecule's potential roles in both biological systems and material constructs simultaneously. This could lead to the development of multifunctional molecules and integrated systems where the chemical, biological, and material properties are intrinsically linked and optimized for a specific application.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-Iodo-5-methylpyridin-4-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation or nucleophilic substitution. For example, iodination of 5-methylpyridin-4-amine derivatives using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) at 0–25°C can yield the target compound. Optimization includes controlling stoichiometry (1:1.2 amine-to-iodine ratio) and reaction time (12–24 hrs). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity, as validated for analogous iodoaminopyridines .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Key techniques include:

  • 1H NMR : Aromatic protons appear as distinct singlets or doublets in δ 7.5–8.5 ppm (pyridine ring), with methyl groups at δ 2.3–2.5 ppm. For example, 2-Chloro-5-methylpyridin-4-amine shows methyl signals at δ 2.34 ppm .
  • IR : Absence of NH₂ stretches (3300–3500 cm⁻¹) confirms substitution; C–I stretches appear near 550–650 cm⁻¹ .
  • MS : Molecular ion peaks (e.g., m/z 220.01 for 4-Amino-3-iodopyridine) and fragmentation patterns (e.g., loss of I⁻) validate structure .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The iodine atom acts as a superior leaving group compared to chloro or bromo analogs, enabling efficient Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, Appel salt reactions with aminopyridines form dithiazolylidene derivatives under mild conditions (e.g., K₂CO₃, DMF, 60°C), demonstrating iodine’s versatility in constructing heterocycles . Ligand selection (e.g., XPhos) and base (Cs₂CO₃) critically impact coupling efficiency .

Q. What strategies can resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Standardization approaches include:

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield consistent crystals.
  • DSC : Thermal analysis distinguishes polymorphs (e.g., sharp endothermic peaks at 100°C for pure 4-Amino-3-iodopyridine ).
  • HRMS : Confirms molecular formula (e.g., C₆H₇IN₂ requires m/z 219.96) to rule out contaminants .

Q. What are the potential applications of this compound in kinase inhibitor development?

  • Methodological Answer : The compound serves as a scaffold for EGFR/HER2 inhibitors. Bioactivity assays involve:

  • Kinase Inhibition : ADP-Glo™ assays measure ATP consumption in 96-well plates. IC₅₀ values are derived from dose-response curves (e.g., 0.1–10 μM test range) .
  • Structure-Activity Relationship (SAR) : Iodine’s electron-withdrawing effect enhances binding to kinase active sites, as seen in fluorinated pyridine analogs .

Notes for Experimental Design

  • Synthetic Optimization : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) .
  • Cross-Coupling : Use anhydrous toluene and degas with N₂ to prevent Pd catalyst deactivation .
  • Bioassays : Include positive controls (e.g., gefitinib for EGFR) and triplicate runs for statistical validity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.